molecular formula C21H32BNO4 B13881641 1,1-dimethylethyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

1,1-dimethylethyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B13881641
M. Wt: 373.3 g/mol
InChI Key: QWOGGDDTHGXLNQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dioxaborolane ring. It is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

The synthesis of tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves several steps. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Boronate Group: The dioxaborolane ring is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.

    Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through an alkylation reaction using tert-butyl bromide and a strong base such as potassium tert-butoxide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the boronate group, forming new carbon-nitrogen or carbon-sulfur bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for alkylation, and various oxidizing and reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and other bioactive molecules. The isoquinoline core can interact with various biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate include:

    tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate: This compound has a benzo[d]imidazole core instead of an isoquinoline core.

    tert-Butyl({[(2R,3E,5E)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexa-3,5-dien-1-yl]oxy})diphenylsilane: This compound features a hexa-3,5-dien-1-yl group and a diphenylsilane moiety.

The uniqueness of tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C21H32BNO4

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C21H32BNO4/c1-14-16-11-12-23(18(24)25-19(2,3)4)13-15(16)9-10-17(14)22-26-20(5,6)21(7,8)27-22/h9-10H,11-13H2,1-8H3

InChI Key

QWOGGDDTHGXLNQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2)C

Origin of Product

United States

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